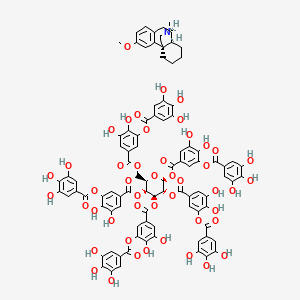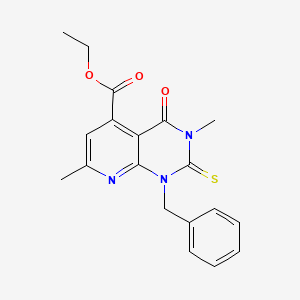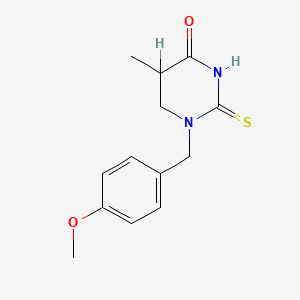
Tetrasodium 4,4'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-hydroxynaphthalene-2,7-disulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE) is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are widely used in various industries due to their stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE) typically involves the diazotization of aromatic amines followed by coupling with naphthol derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process may involve multiple purification steps to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo bond can yield aromatic amines.
Substitution: The sulfonate groups can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Functionalized naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE) has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in various products.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets and pathways involved include interactions with cellular components in biological systems, where it can bind to proteins and nucleic acids, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE)
- TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE)
Uniqueness
This compound stands out due to its specific structural features, such as the biphenyl core and multiple sulfonate groups, which contribute to its solubility and stability in aqueous solutions. Its unique combination of functional groups allows for versatile applications across different fields.
Eigenschaften
CAS-Nummer |
6771-84-2 |
|---|---|
Molekularformel |
C34H22N4Na4O14S4 |
Molekulargewicht |
930.8 g/mol |
IUPAC-Name |
tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H26N4O14S4.4Na/c1-17-11-21(35-37-31-27-9-5-23(53(41,42)43)13-19(27)15-29(33(31)39)55(47,48)49)3-7-25(17)26-8-4-22(12-18(26)2)36-38-32-28-10-6-24(54(44,45)46)14-20(28)16-30(34(32)40)56(50,51)52;;;;/h3-16,39-40H,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
YRKYOMZMBWXPET-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=C(C=C(C=C4)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)

![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)
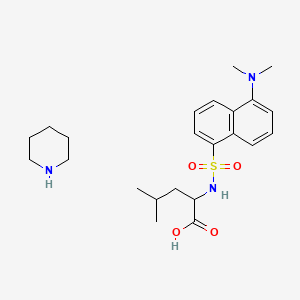


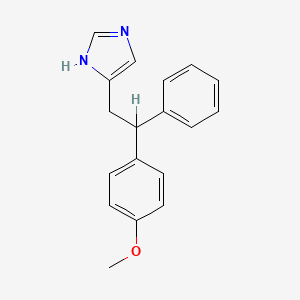
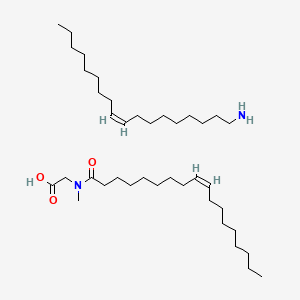
![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)
